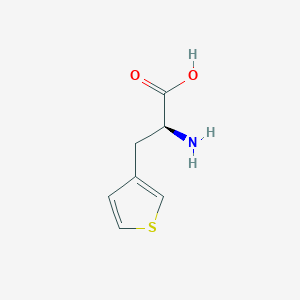

3-(3-Thienyl)-l-alanine

Description

The exact mass of the compound 3-(3-Thienyl)-l-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Thienyl)-l-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Thienyl)-l-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIZSAUUYAGTMS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282171 | |

| Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-51-6 | |

| Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-3-Thienyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Thien-3-yl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-3-THIENYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M2770HBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Thienyl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to natural amino acids, combined with the unique electronic properties of the thiophene ring, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on its potential applications in drug discovery and development, particularly for neurological disorders.

Physicochemical Properties

3-(3-Thienyl)-L-alanine is a white to off-white powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| CAS Number | 3685-51-6 | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥97-98% | [2] |

| Solubility | Soluble in water |

Synthesis of 3-(3-Thienyl)-L-alanine

The synthesis of enantiomerically pure 3-(3-Thienyl)-L-alanine is crucial for its application in pharmaceuticals, where specific stereochemistry is often required for biological activity. The primary methods for its preparation involve the synthesis of a racemic mixture followed by resolution, or asymmetric synthesis to directly obtain the desired enantiomer.

Synthesis of DL-3-(3-Thienyl)-alanine and Subsequent Enzymatic Resolution

A common approach involves the initial synthesis of the racemic mixture (DL-3-(3-Thienyl)-alanine) followed by enzymatic resolution to isolate the L-enantiomer.

Experimental Protocol: Synthesis of Ethyl 2-acetamido-2-cyano-3-(3-thienyl)propanoate

This protocol is a general representation of a malonic ester synthesis approach that can be adapted for 3-(3-thienyl)-L-alanine.

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl acetamidomalonate.

-

Addition of Alkylating Agent: Slowly add 3-(bromomethyl)thiophene to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

-

Hydrolysis and Decarboxylation: The resulting malonic ester derivative is then hydrolyzed with aqueous acid (e.g., HCl) and heated to effect decarboxylation, yielding DL-3-(3-Thienyl)-alanine.

-

Purification: The crude product is purified by recrystallization.

Experimental Protocol: Enzymatic Resolution of DL-3-(3-Thienyl)-alanine Ethyl Ester

This protocol is based on the general principle of enzymatic resolution of amino acid esters.[2]

-

Substrate Preparation: Prepare a solution of DL-3-(3-Thienyl)-alanine ethyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Enzyme Addition: Add an appropriate enzyme, such as a lipase or protease (e.g., subtilisin), to the solution. The enzyme will selectively hydrolyze the L-enantiomer of the ester to the corresponding carboxylic acid.

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC using a chiral column to separate the enantiomers.

-

Separation: Once the desired conversion is reached, stop the reaction. Acidify the solution to protonate the newly formed L-amino acid. Extract the unreacted D-amino acid ester with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the L-amino acid.

-

Isolation of L-enantiomer: Adjust the pH of the aqueous layer to the isoelectric point of 3-(3-Thienyl)-L-alanine to precipitate the amino acid. Collect the solid by filtration, wash with cold water, and dry.

-

Isolation of D-enantiomer (optional): The organic layer containing the D-amino acid ester can be treated with acid to hydrolyze the ester and isolate the D-amino acid.

Asymmetric Synthesis

Asymmetric synthesis provides a more direct route to the enantiomerically pure compound. This often involves the use of chiral auxiliaries or catalysts.

Conceptual Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis workflow.

Biological Activity and Applications in Drug Development

3-(3-Thienyl)-L-alanine is primarily investigated for its potential in treating neurological disorders. Its structural features allow it to interact with various receptors in the central nervous system.

Interaction with Glutamate Receptors

Non-proteinogenic amino acids can modulate the activity of glutamate receptors, which are crucial for excitatory neurotransmission in the brain. Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.

Experimental Protocol: Radioligand Binding Assay for Glutamate Receptors

This is a generalized protocol for assessing the binding of a compound to glutamate receptors.

-

Membrane Preparation: Isolate synaptic membranes from a specific brain region (e.g., cortex or hippocampus) of a model organism (e.g., rat). This is typically done by homogenization and differential centrifugation.

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]glutamate or a specific antagonist like [³H]CGP 39653) in a suitable buffer.

-

Competition: In parallel incubations, include varying concentrations of the test compound (3-(3-Thienyl)-L-alanine or its derivatives).

-

Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This provides an indication of the compound's affinity for the receptor.

Application in Peptide Synthesis

Incorporating 3-(3-Thienyl)-L-alanine into peptides can enhance their biological activity, stability, and receptor selectivity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the general steps for incorporating 3-(3-Thienyl)-L-alanine into a peptide sequence using an automated peptide synthesizer.

-

Resin Preparation: Start with a suitable solid support (resin), typically pre-loaded with the C-terminal amino acid of the desired peptide.

-

Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling: Add the Fmoc-protected 3-(3-Thienyl)-L-alanine, along with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA), to the resin. Allow the coupling reaction to proceed for a specified time.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Signaling Pathways in Neuroprotection

While the specific signaling pathways directly modulated by 3-(3-Thienyl)-L-alanine are still under investigation, it is hypothesized to exert neuroprotective effects by modulating pathways commonly affected in neurodegenerative diseases.

Hypothesized Neuroprotective Signaling Pathway

Caption: Hypothesized neuroprotective mechanism.

Data Presentation

The following tables summarize key quantitative data that may be obtained from the experimental protocols described above.

Table 1: Synthesis and Resolution Data

| Parameter | Example Value |

| Racemic Synthesis Yield | Varies (e.g., 60-80%) |

| Enzymatic Resolution Conversion | >45% |

| Enantiomeric Excess (e.e.) of L-alanine | >98% |

| Asymmetric Synthesis Yield | Varies (e.g., 50-70%) |

| Asymmetric Synthesis e.e. | >99% |

Table 2: Receptor Binding Affinity Data

| Compound | Receptor Subtype | IC₅₀ (µM) |

| 3-(3-Thienyl)-L-alanine derivative | e.g., NMDA | Varies |

| 3-(3-Thienyl)-L-alanine derivative | e.g., AMPA | Varies |

Conclusion

3-(3-Thienyl)-L-alanine is a versatile molecule with significant potential in drug discovery, particularly in the development of novel therapeutics for neurological disorders. Its synthesis, while requiring careful stereochemical control, is achievable through established methods of enzymatic resolution and asymmetric synthesis. Its ability to modulate glutamate receptor activity provides a strong rationale for its further investigation as a neuroprotective agent. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this promising area.

References

3-(3-Thienyl)-L-alanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 3-(3-Thienyl)-L-alanine, a non-proteinogenic amino acid used in various research applications, including peptide synthesis and drug design. This document presents the Chemical Abstracts Service (CAS) number and molecular weight in a clear, tabular format and illustrates the relationship between these key identifiers.

Physicochemical Data

The fundamental properties of 3-(3-Thienyl)-L-alanine are summarized below. These values are critical for experimental design, compound sourcing, and regulatory documentation.

| Identifier | Value | Citations |

| Chemical Name | 3-(3-Thienyl)-L-alanine | [1][2][3][4] |

| Synonyms | (S)-2-Amino-3-(thiophen-3-yl)propanoic acid, L-3-Thienylalanine | [1][2][3][4] |

| CAS Number | 3685-51-6 | [1][2][3][4] |

| Molecular Formula | C₇H₉NO₂S | [1][2][3][4] |

| Molecular Weight | 171.22 g/mol | [2][3][4] |

Note: The related compound, 3-(3-Thienyl)-DL-alanine (a racemic mixture), has a different CAS number: 3685-48-1.[5]

Compound Identification Workflow

The following diagram illustrates the logical flow for identifying and characterizing 3-(3-Thienyl)-L-alanine based on its nomenclature and fundamental properties.

Caption: Logical relationship between compound name and key identifiers.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of 3-(3-Thienyl)-L-alanine are typically proprietary to chemical suppliers or are published in peer-reviewed scientific literature. For researchers requiring specific experimental methodologies, it is recommended to consult scientific databases such as SciFinder, Reaxys, or Google Scholar using the CAS number (3685-51-6) for precise search results. Safety Data Sheets (SDS) provided by suppliers also offer crucial information regarding handling, storage, and disposal, which should be reviewed prior to any experimental work.[4]

References

Spectroscopic Profile of 3-(3-Thienyl)-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3-Thienyl)-L-alanine (C₇H₉NO₂S, Molecular Weight: 171.22 g/mol ), a non-proteinogenic amino acid of interest in pharmaceutical and materials science research.[1][2] Due to the limited availability of a complete, unified dataset in peer-reviewed literature, this document combines reported data for closely related analogs with predicted values based on established spectroscopic principles to offer a representative profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables summarize the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for 3-(3-Thienyl)-L-alanine.

¹H NMR Data

The proton NMR spectrum of 3-(3-Thienyl)-L-alanine is characterized by signals from the alanine backbone and the 3-substituted thiophene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| α-CH | 3.8 - 4.2 | Triplet (t) or Doublet of Doublets (dd) | ~5-7 |

| β-CH₂ | 3.1 - 3.5 | Doublet (d) or Multiplet (m) | ~5-7 |

| Thienyl H-2 | ~7.2 - 7.4 | Multiplet (m) | |

| Thienyl H-4 | ~7.0 - 7.2 | Multiplet (m) | |

| Thienyl H-5 | ~7.3 - 7.5 | Multiplet (m) | |

| -NH₃⁺ | 7.5 - 8.5 | Broad Singlet (br s) | |

| -COOH | 10.0 - 12.0 | Broad Singlet (br s) |

Note: In D₂O, the -NH₃⁺ and -COOH proton signals will exchange with deuterium and will not be observed.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 170 - 175 |

| α-C H | 50 - 55 |

| β-C H₂ | 30 - 35 |

| Thienyl C -3 | 135 - 140 |

| Thienyl C -2 | 125 - 130 |

| Thienyl C -4 | 120 - 125 |

| Thienyl C -5 | 125 - 130 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The data below is predicted for a solid-state (e.g., KBr pellet or Nujol mull) measurement, where the amino acid exists as a zwitterion.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 2600 (broad) | N-H stretch | Ammonium (-NH₃⁺) |

| ~3100 | C-H stretch | Thiophene ring |

| 2960 - 2850 | C-H stretch | Aliphatic (α-CH, β-CH₂) |

| ~1660 - 1590 | N-H bend (asymmetric) | Ammonium (-NH₃⁺) |

| ~1580 - 1560 | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |

| ~1520 | N-H bend (symmetric) | Ammonium (-NH₃⁺) |

| ~1410 | C=O stretch (symmetric) | Carboxylate (-COO⁻) |

| ~1450, ~1380 | C-H bend | Aliphatic (β-CH₂) |

| ~880 - 780 | C-H out-of-plane bend | 3-substituted thiophene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 3-(3-Thienyl)-L-alanine, the monoisotopic mass is 171.0354 Da.[2]

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 171 | [M]⁺ | Molecular Ion |

| 126 | [M - COOH]⁺ | Loss of the carboxyl group |

| 97 | [C₄H₃S-CH₂]⁺ | Thienylmethyl cation |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

| 74 | [CH(NH₂)COOH]⁺ | Cleavage at the β-carbon |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 3-(3-Thienyl)-L-alanine in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, lyophilize the sample from D₂O once or twice to minimize the residual H₂O signal.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard 1D proton experiment.

-

Temperature: 298 K.

-

Sweep Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled ¹³C experiment.

-

Sweep Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to an internal standard (e.g., DSS for D₂O) or the residual solvent signal.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Record a background spectrum of the empty sample compartment or a pure KBr pellet. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, water with 0.1% formic acid).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amino acids.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3-4 kV.

-

Nebulizing Gas: Nitrogen.

-

-

Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of ions at different m/z values.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel amino acid analog like 3-(3-Thienyl)-L-alanine.

References

The Versatility of 3-(3-Thienyl)-L-alanine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Non-proteinogenic amino acids represent a valuable class of building blocks that offer the potential to overcome the limitations of traditional peptide-based therapeutics by improving stability, potency, and target selectivity. Among these, 3-(3-Thienyl)-L-alanine, a heterocyclic analogue of the aromatic amino acid phenylalanine, has emerged as a promising scaffold in medicinal chemistry. Its unique thienyl moiety imparts distinct physicochemical properties that can be leveraged for the design of innovative therapeutic agents.

This technical guide provides an in-depth exploration of the potential applications of 3-(3-Thienyl)-L-alanine in drug discovery. It covers its synthesis, incorporation into peptides, and its role in the development of novel therapeutics for a range of diseases, including neurological disorders and cancer. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a theoretical framework but also practical experimental details to facilitate further investigation into this versatile molecule.

Core Properties and Synthesis

3-(3-Thienyl)-L-alanine is a non-natural amino acid characterized by the substitution of the phenyl group of phenylalanine with a thiophene ring at the 3-position. This structural modification influences the molecule's electronic distribution, lipophilicity, and steric bulk, thereby offering opportunities for novel molecular interactions with biological targets.[1][2]

Synthesis of 3-(3-Thienyl)-L-alanine

The synthesis of 3-(3-Thienyl)-L-alanine can be achieved through various chemical and enzymatic methods. A common approach involves the alkylation of diethyl acetamidomalonate with a suitable thienylmethyl halide, followed by hydrolysis and decarboxylation.[3][4]

Experimental Protocol: Diethyl Acetamidomalonate Synthesis of DL-3-(3-Thienyl)-alanine

This protocol outlines a general procedure for the synthesis of the racemic mixture of 3-(3-thienyl)-alanine.

Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide (NaOEt)

-

3-(Chloromethyl)thiophene

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Reflux apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Enolate Formation: Dissolve diethyl acetamidomalonate in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a solution of sodium ethoxide in ethanol dropwise to the stirred solution at room temperature to form the enolate.

-

Alkylation: To the resulting solution, add 3-(chloromethyl)thiophene dropwise. The reaction mixture is then heated to reflux for several hours to facilitate the nucleophilic substitution.

-

Hydrolysis and Decarboxylation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid and heated to reflux for an extended period (typically overnight) to hydrolyze both the ester and amide functionalities and to effect decarboxylation.

-

Isolation and Purification: The acidic solution is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide) to precipitate the crude DL-3-(3-thienyl)-alanine. The precipitate is collected by filtration, washed with cold water and ethanol, and dried. Further purification can be achieved by recrystallization.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of DL-3-(3-Thienyl)-alanine.

Enzymatic Resolution: The racemic mixture obtained from chemical synthesis can be resolved into its constituent L- and D-enantiomers using enzymatic methods. This often involves the use of aminoacylases or transaminases that selectively act on one enantiomer, allowing for the separation of the desired L-isomer.[1][5][6]

Applications in Drug Discovery

Building Block for Peptide Synthesis

3-(3-Thienyl)-L-alanine is a valuable building block for solid-phase peptide synthesis (SPPS), enabling the creation of peptides with modified structures and properties.[7][8][9] The incorporation of this unnatural amino acid can enhance resistance to proteolytic degradation, improve binding affinity to target receptors, and modulate the overall conformation of the peptide.

Experimental Protocol: Incorporation of Fmoc-L-3-(3-thienyl)-alanine into a Peptide Sequence via SPPS

This protocol provides a general guideline for the manual incorporation of Fmoc-L-3-(3-thienyl)-alanine into a peptide chain using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected Rink Amide resin

-

Fmoc-L-3-(3-thienyl)-alanine

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solid-phase peptide synthesis reaction vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling of Fmoc-L-3-(3-thienyl)-alanine:

-

In a separate vial, dissolve Fmoc-L-3-(3-thienyl)-alanine (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. Due to the potential for steric hindrance from the thienyl group, a double coupling may be necessary to ensure complete reaction.

-

-

Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Wash the resin with DMF, followed by DCM, and dry under vacuum. Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of the SPPS Cycle for Unnatural Amino Acids

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Neurological Disorders

The structural similarity of 3-(3-Thienyl)-L-alanine to phenylalanine suggests its potential to interact with biological targets involved in neurological pathways. Non-proteinogenic amino acids are being explored for their neuroprotective effects and their ability to modulate neurotransmitter systems.[10] While direct evidence for 3-(3-Thienyl)-L-alanine's activity in specific neurological signaling pathways is still emerging, its use as a building block in designing peptidomimetics and small molecules targeting neuroreceptors is a promising area of research.

Potential Signaling Pathways to Investigate:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases. Small molecules that can modulate this pathway are of significant therapeutic interest.[11][12]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in neuronal plasticity, inflammation, and apoptosis. Targeting this pathway could offer therapeutic benefits in various neurological conditions.[13][14]

Caption: Simplified PI3K/Akt signaling pathway in neuronal survival.

Anticancer Drug Development

Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer properties.[3] Peptides and peptidomimetics containing unnatural amino acids are being investigated as novel anticancer agents due to their potential for increased target specificity and reduced side effects compared to conventional chemotherapy.[15][16] The incorporation of 3-(3-Thienyl)-L-alanine into peptide sequences could lead to the development of novel anticancer peptides with enhanced efficacy.

Quantitative Data

While specific quantitative data for 3-(3-Thienyl)-L-alanine is limited in the public domain, data for a closely related analogue, β-2-thienyl-DL-alanine, provides valuable insights into its potential as an enzyme inhibitor.

| Compound | Enzyme | Inhibition Type | Ki | Reference |

| β-2-thienyl-DL-alanine | Phenylalanine Hydroxylase (rat liver) | Competitive | 81 mM | [17] |

Conclusion

3-(3-Thienyl)-L-alanine is a versatile and valuable building block in drug discovery. Its unique structural features offer the potential to design novel peptides and small molecules with improved therapeutic properties. While further research is needed to fully elucidate its biological activities and therapeutic potential, the available data and synthetic accessibility make it an attractive candidate for exploration in the development of new treatments for neurological disorders, cancer, and other diseases. This technical guide provides a foundational understanding and practical protocols to encourage and facilitate further investigation into this promising molecule.

References

- 1. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of L- and D-alanine by enzymatic resolution of acetyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]

- 11. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Thienyl)-L-alanine: A Technical Guide for Advanced Research and Drug Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Thienyl)-L-alanine is a non-proteinogenic amino acid that has emerged as a significant building block in medicinal chemistry and biochemical research. Structurally, it is an analog of phenylalanine, where the phenyl group is replaced by a thiophene ring. This substitution imparts unique physicochemical properties, including altered hydrophobicity, electronic character, and steric profile. The presence of the sulfur-containing thiophene moiety enhances biological activity and can improve pharmacokinetic properties such as solubility and bioavailability, making it a valuable component in the design of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of 3-(3-Thienyl)-L-alanine, covering its physicochemical properties, synthesis methodologies, and key applications. It includes detailed experimental protocols and workflow visualizations to support its practical implementation in research and development settings.

Physicochemical and Structural Properties

The distinct properties of 3-(3-Thienyl)-L-alanine are foundational to its utility. The thiophene ring can engage in various chemical interactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1] Key quantitative data are summarized below.

| Property | Value | Reference / CAS Number |

| Chemical Name | (S)-2-Amino-3-(thiophen-3-yl)propanoic acid | [2] |

| Synonyms | H-Ala(3-thienyl)-OH, β-(3-Thienyl)-L-alanine | [2] |

| CAS Number | 3685-51-6 | [2][3] |

| Molecular Formula | C₇H₉NO₂S | [3][4] |

| Molecular Weight | 171.21 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [1][3] |

| Purity | Typically ≥97-99% | [1] |

| Optical Activity [α]²⁰/D | -32.07° (c=0.01g/mL in H₂O) | [3] |

| Storage Conditions | 2-8°C, Sealed in dry, dark place | [2][3] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure 3-(3-Thienyl)-L-alanine typically involves a multi-step process, beginning with the creation of the racemic mixture followed by chiral resolution. Asymmetric synthesis techniques are also employed to achieve high enantiomeric purity directly.[1]

A common and robust method for preparing the racemic amino acid is the alkylation of diethyl acetamidomalonate, a versatile reagent for α-amino acid synthesis.[5] Following the synthesis of the DL-racemate, enzymatic resolution is frequently used to isolate the desired L-enantiomer. This biotransformation approach offers high selectivity under mild conditions.[1][6]

Key Applications in Research and Development

The unique structure of 3-(3-Thienyl)-L-alanine makes it a versatile tool in several scientific domains.

Pharmaceutical Development and Drug Discovery

The primary application of 3-(3-Thienyl)-L-alanine is as a key building block in the synthesis of novel pharmaceuticals. Its incorporation into peptide chains or small molecules can significantly alter pharmacokinetic properties, improve target binding affinity, and introduce new mechanisms of action.[7]

-

Peptide and Peptidomimetic Therapeutics: Replacing natural amino acids with 3-(3-Thienyl)-L-alanine can enhance peptide stability against enzymatic degradation and modulate receptor binding. This is particularly relevant for ligands targeting G-protein coupled receptors (GPCRs), which are a major class of drug targets.[8] The altered side chain can explore different binding pockets or establish unique interactions, leading to improved potency or selectivity.

-

Enzyme Inhibitors: The thienyl moiety can serve as a crucial pharmacophore in the design of enzyme inhibitors. A notable example is the tripeptide 3-Thienylalanine-Ornithine-Proline (TOP) , which has been investigated as a potent Angiotensin-Converting Enzyme (ACE) inhibitor for the treatment of hypertension.[9]

Biochemical Research

In basic research, this non-natural amino acid is used to probe biological systems.

-

Protein-Protein Interactions: Incorporating 3-(3-Thienyl)-L-alanine into peptides allows researchers to study the structural and electronic requirements of protein binding sites.

-

Enzyme Mechanism Studies: It can be used to investigate enzyme-substrate interactions and elucidate metabolic pathways.

Materials Science

The aromatic and heterocyclic nature of the thienyl group makes it a candidate for the synthesis of advanced materials, such as functional polymers with specific electronic or optical properties.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, incorporation, and functional analysis of 3-(3-Thienyl)-L-alanine.

Protocol 1: Synthesis of DL-3-(3-Thienyl)-alanine via Diethyl Acetamidomalonate

This protocol describes the synthesis of the racemic mixture.

Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

3-(Bromomethyl)thiophene or 3-(Chloromethyl)thiophene

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at room temperature. Stir for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Add 3-(bromomethyl)thiophene (1 equivalent) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: After cooling to room temperature, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 2-acetamido-2-((thiophen-3-yl)methyl)malonate.

-

Hydrolysis and Decarboxylation: Add concentrated HCl to the crude product. Heat the mixture to reflux for 6-8 hours to hydrolyze both the ester and amide groups and effect decarboxylation.

-

Isolation: Cool the reaction mixture. The crude DL-3-(3-Thienyl)-alanine may precipitate. Adjust the pH to the isoelectric point (~pH 6) with a base (e.g., ammonium hydroxide) to maximize precipitation. Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.

Protocol 2: Incorporation of Fmoc-L-3-(3-thienyl)-alanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the Fmoc-protected amino acid into a peptide sequence using standard SPPS chemistry.[10][11][12]

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-L-3-(3-thienyl)-alanine

-

Other required Fmoc-protected amino acids

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

SPPS reaction vessel

Procedure (Single Coupling Cycle):

-

Resin Preparation: Place the resin in the reaction vessel and swell in DMF for 30 minutes. Drain the solvent.[12]

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the solution for 15 minutes. Wash the resin thoroughly with DMF (5-6 times).

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-3-(3-thienyl)-alanine (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

-

Monitoring and Washing: Perform a qualitative test (e.g., Kaiser ninhydrin test) to confirm reaction completion. A negative test (yellow beads) indicates a complete coupling. Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

Iteration: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry. Add the cleavage cocktail and agitate for 2-3 hours. Filter to separate the resin and collect the filtrate containing the crude peptide. Precipitate the peptide with cold diethyl ether, centrifuge, wash, and dry.[11] Purify by RP-HPLC.

Conclusion

3-(3-Thienyl)-L-alanine is a powerful and versatile non-natural amino acid with significant potential in drug discovery, chemical biology, and materials science. Its unique structural and electronic properties allow for the rational design of peptides and small molecules with enhanced stability, affinity, and novel functionalities. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to harness the potential of this valuable chemical entity in their respective fields. As the demand for more sophisticated and effective therapeutic agents grows, the strategic incorporation of building blocks like 3-(3-Thienyl)-L-alanine will continue to be a cornerstone of innovative molecular design.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. L-3-THIENYLALANINE | 3685-51-6 [chemicalbook.com]

- 4. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Frontiers | Editorial: New approaches for the discovery of GPCR ligands [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to the Discovery and History of Thienylalanine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienylalanine, a non-proteinogenic amino acid analogue of phenylalanine, has been a subject of scientific inquiry for over seven decades. Characterized by the replacement of the phenyl ring with a thiophene moiety, this class of compounds has played a significant role in understanding amino acid metabolism, protein synthesis, and enzyme inhibition. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to thienylalanine and its derivatives, tailored for professionals in the field of drug discovery and development.

Discovery and Historical Perspective

The journey of thienylalanine research began in the mid-1940s, a period of burgeoning interest in antimetabolites. The initial focus was on understanding the effects of structural analogues on the growth of microorganisms.

1.1. Early Discoveries and Phenylalanine Antagonism

In 1946, Dittmer, Herz, and Chambers reported an improved synthesis of β-2-thienylalanine. Subsequent studies by Dittmer and Ellis in the same year demonstrated the inhibitory effect of thienylalanine on the growth of microorganisms, which could be reversed by the addition of phenylalanine. This established β-2-thienylalanine as a potent antagonist of phenylalanine. Further investigations in 1948 by Ferger and du Vigneaud on the optical isomers of β-2-thienylalanine provided deeper insights into the stereospecificity of this antagonism. The synthesis of the isomeric β-3-thienylalanine was reported in 1948, expanding the chemical space for these phenylalanine antagonists.

1.2. Elucidation of the Mechanism of Action

Early research quickly converged on the mechanism of thienylalanine's action: competitive inhibition of phenylalanine utilization. It was discovered that β-2-thienylalanine is incorporated into proteins in place of phenylalanine, leading to the formation of non-functional proteins and subsequent growth inhibition. This mechanism was a key finding in the broader field of protein synthesis and the fidelity of the translational machinery.

Mechanism of Action: A Deeper Dive

The primary mechanism of action of thienylalanine compounds is their ability to act as competitive antagonists of phenylalanine. This antagonism manifests in several ways at the molecular level.

2.1. Competitive Inhibition of Enzymes

Thienylalanine derivatives have been shown to competitively inhibit enzymes that utilize phenylalanine as a substrate. A notable example is the inhibition of phenylalanine hydroxylase, a key enzyme in phenylalanine metabolism. Studies have shown that β-2-thienyl-dl-alanine can increase the apparent Michaelis constant (Km) of phenylalanine hydroxylase for phenylalanine, without significantly affecting the maximum velocity (Vmax), a hallmark of competitive inhibition. [1] 2.2. Incorporation into Proteins

A crucial aspect of thienylalanine's biological activity is its recognition by the cellular machinery for protein synthesis. Aminoacyl-tRNA synthetases can charge tRNA molecules with thienylalanine, which are then incorporated into growing polypeptide chains at positions normally occupied by phenylalanine. [2]This leads to the synthesis of proteins with altered structure and function.

2.3. Disruption of Cellular Processes

The incorporation of thienylalanine into proteins can have wide-ranging effects on cellular processes. The resulting aberrant proteins can have altered enzymatic activity, stability, and protein-protein interactions, ultimately leading to the observed phenotypes such as growth inhibition in microorganisms.

Quantitative Data on Biological Activity

The biological effects of thienylalanine and its derivatives have been quantified in various studies. The following tables summarize some of the key quantitative data available in the literature.

| Compound | Target/Organism | Assay Type | Value | Reference |

| β-2-thienyl-dl-alanine | Phenylalanine intestinal transport (rat) | In vivo perfusion | Ki = 81 mM | |

| β-2-thienyl-dl-alanine | Phenylalanine hydroxylase (rat liver) | Enzyme kinetics | Apparent Km for Phe changed from 0.61 mM to 2.70 mM in the presence of 24 mM inhibitor | |

| β-2-thienyl-dl-alanine | Phenylalanine hydroxylase (rat kidney) | Enzyme kinetics | Apparent Km for Phe changed from 0.50 mM to 1.60 mM in the presence of 24 mM inhibitor |

Note: This table is a representative sample and not an exhaustive list of all published data.

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis and biological evaluation of thienylalanine compounds.

4.1. Synthesis of β-2-Thienylalanine

Several methods for the synthesis of thienylalanine have been reported. A common approach involves the condensation of a thienylmethyl halide with a protected malonic ester, followed by hydrolysis and decarboxylation.

Protocol: Synthesis of β-(3-benzo[b]thienyl)-DL-alanine Ethyl Ester

[3]1. Condensation: Diethyl acetamidomalonate is reacted with the corresponding arylmethyl halide in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol). 2. Partial Hydrolysis: The resulting diester is partially hydrolyzed to the monoethyl ester using a controlled amount of base. 3. Decarboxylation: The monoethyl ester is then decarboxylated by heating to yield the DL-arylamino acid ethyl ester derivative. 4. Purification: The final product is purified using standard techniques such as crystallization or chromatography.

4.2. Microbial Growth Inhibition Assay

This assay is used to determine the antimicrobial activity of thienylalanine compounds and to confirm their phenylalanine antagonism.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

[4][5]1. Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Bacillus subtilis) is prepared to a specific cell density (e.g., 1.0 × 105 cfu/mL). 2. Serial Dilutions: The thienylalanine compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. 3. Inoculation: Each well is inoculated with the prepared bacterial suspension. 4. Incubation: The plate is incubated under appropriate conditions (e.g., 30°C for 24 hours). 5. Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. 6. Reversal Studies: To confirm phenylalanine antagonism, parallel experiments are conducted where varying concentrations of phenylalanine are added to the wells containing the inhibitory concentrations of the thienylalanine compound.

4.3. Phenylalanine Hydroxylase Inhibition Assay

This in vitro assay measures the ability of thienylalanine compounds to inhibit the enzymatic activity of phenylalanine hydroxylase.

Protocol: In Vitro Phenylalanine Hydroxylase Activity Assay

[1][6][7]1. Enzyme Preparation: A crude or purified preparation of phenylalanine hydroxylase is obtained from a suitable source (e.g., rat liver homogenate). 2. Reaction Mixture: A reaction mixture is prepared containing a buffer, the enzyme, the substrate (L-phenylalanine), and the necessary cofactors (e.g., tetrahydrobiopterin). 3. Inhibitor Addition: The thienylalanine compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared. 4. Incubation: The reaction is initiated and incubated at a specific temperature for a set period. 5. Reaction Termination and Product Quantification: The reaction is stopped, and the amount of product (L-tyrosine) formed is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay. 6. Data Analysis: The percentage of inhibition is calculated, and kinetic parameters such as IC50 or Ki are determined.

Visualizations

5.1. Signaling and Mechanistic Pathways

The following diagrams illustrate the key mechanisms and experimental workflows related to thienylalanine compounds.

Conclusion and Future Directions

Thienylalanine and its derivatives have a rich history, from their early discovery as microbial growth inhibitors to their use as tools to probe the mechanisms of protein synthesis and enzyme function. The ability to act as a phenylalanine antagonist has made these compounds valuable in various areas of biochemical and pharmacological research.

For drug development professionals, thienylalanine-containing scaffolds offer interesting possibilities for the design of novel therapeutics. The thiophene ring can alter the physicochemical properties of a molecule, potentially improving its pharmacokinetic profile or target engagement. As our understanding of the role of specific enzymes and pathways in disease continues to grow, there may be new opportunities to leverage the unique properties of thienylalanine-based compounds in the development of targeted therapies. Future research in this area could focus on the synthesis of novel thienylalanine derivatives with enhanced potency and selectivity for specific biological targets, as well as the exploration of their potential in areas such as oncology, infectious diseases, and metabolic disorders.

References

- 1. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biology.stackexchange.com [biology.stackexchange.com]

- 3. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting bacterial growth in biofilm conditions: rational design of novel inhibitors to mitigate clinical and food contamination using QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Determination of phenylalanine hydroxylase activity in patients with phenylketonuria and hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of 3-(3-Thienyl)-L-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for 3-(3-Thienyl)-L-alanine, a non-proteinogenic amino acid of significant interest in drug discovery and peptide synthesis. This document details commercially available forms of the compound, provides typical product specifications, and outlines key experimental protocols for its synthesis and application. Furthermore, it explores a relevant signaling pathway where derivatives of thienylalanine have shown potential therapeutic relevance.

Commercial Availability

3-(3-Thienyl)-L-alanine is available from a range of chemical suppliers, primarily in its unprotected form and as an N-terminally Fmoc-protected derivative for use in solid-phase peptide synthesis. The tables below summarize the offerings from several prominent commercial vendors.

Table 1: Commercial Suppliers of 3-(3-Thienyl)-L-alanine

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | L-3-thienylalanine | 3685-51-6 | Not specified | Sold under the "AldrichCPR" brand for early discovery research. Buyer assumes responsibility for confirming purity.[1] |

| Chem-Impex | β-(3-Thienyl)-L-alanine | 3685-51-6 | ≥ 99% (HPLC, Chiral purity) | |

| ChemicalBook | L-3-THIENYLALANINE | 3685-51-6 | ≥ 95% to ≥ 99% | Lists multiple suppliers with varying purities.[2] |

| Pharmaffiliates | 3-(3-Thienyl)-L-alanine | 3685-51-6 | Not specified | Sold as a research chemical compound.[3] |

| Sunway Pharm Ltd | L-3-Thienylalanine | 3685-51-6 | 97% | [4] |

Table 2: Commercial Suppliers of Fmoc-3-(3-thienyl)-L-alanine

| Supplier | Product Name | CAS Number | Purity | Optical Rotation |

| Chem-Impex | Fmoc-β-(3-thienyl)-L-alanine | 186320-06-9 | ≥ 98% (Assay) | [a]D20 = -31 ± 3 ° (c=1 in DMF) |

| Fisher Scientific | N-Fmoc-3-(3-thienyl)-L-alanine, 95% | 186320-06-9 | 95% | Not specified[5] |

| P&S Chemicals | Fmoc-l-3-(3-thienyl)-alanine | 186320-06-9 | Not specified | Not specified[6] |

| Creative Peptides | Fmoc-L-3-(3-thienyl)alanine | 1260602-10-5 | Not specified | Not specified[7] |

Synthesis and Experimental Protocols

The synthesis of 3-(3-Thienyl)-L-alanine can be achieved through various chemical and enzymatic methods. Below are detailed protocols for its synthesis and subsequent use in peptide synthesis.

Enzymatic Synthesis of L-3-(3-Thienyl)-alanine

This protocol is adapted from a patented biotechnical process involving the transamination of a precursor.[8]

Objective: To synthesize L-3-(3-Thienyl)-alanine from 2-hydroxy-3-(3-thienyl)-acrylic acid using a transaminase.

Materials:

-

2-hydroxy-3-(3-thienyl)-acrylic acid

-

L-Aspartic acid

-

Transaminase enzyme preparation

-

Dowex 1 x 2 (Cl-) ion-exchange resin

-

0.05% Acetic acid

-

Sodium hydroxide (NaOH)

-

Ammonia solution

Procedure:

-

Prepare a solution containing 20 g of 2-hydroxy-3-(3-thienyl)-acrylic acid and 19 g of L-aspartic acid in an appropriate buffer.

-

Add the transaminase enzyme preparation to the solution.

-

Incubate the reaction mixture under optimal conditions for the enzyme (e.g., controlled temperature and pH) until the reaction reaches approximately 58% conversion to the product, yielding a concentration of about 11.5 g/L.

-

Stop the reaction and adjust the pH of the filtrate to 12 with NaOH.

-

Apply the solution to a column packed with 1 liter of Dowex 1 x 2 (Cl-) resin.

-

Wash the column with 2 liters of water adjusted to pH 9 with ammonia.

-

Elute the L-3-(3-Thienyl)-alanine with 4 liters of 0.05% acetic acid.

-

Concentrate the eluate to 300 ml in vacuo.

-

Lyophilize the concentrated solution to obtain the final product.

Expected Yield: Approximately 7.9 g (40%) of L-3-(3-Thienyl)-alanine with a purity of >90% (HPLC) and a D-enantiomer content of <0.2%. The expected optical rotation is -38.9° (c=1, H₂O).

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-(3-thienyl)-L-alanine

This protocol outlines the general procedure for incorporating Fmoc-3-(3-thienyl)-L-alanine into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.[9][10][11][12]

Objective: To couple Fmoc-3-(3-thienyl)-L-alanine to a resin-bound peptide chain.

Materials:

-

Fmoc-protected Rink Amide resin (or other suitable resin)

-

Fmoc-3-(3-thienyl)-L-alanine

-

N,N'-Diisopropylcarbodiimide (DIC) or O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

Piperidine solution in DMF (20%, v/v)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of Fmoc-3-(3-thienyl)-L-alanine and an equimolar amount of HOBt or HOAt in DMF. Add 3-4 equivalents of DIC or HATU and allow to pre-activate for a few minutes. Add 6-8 equivalents of DIEA or NMM.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

Application in Drug Discovery: Targeting the GSK-3β Signaling Pathway

The incorporation of unique structural motifs, such as the thienyl group from 3-(3-Thienyl)-L-alanine, is a key strategy in the design of novel therapeutic agents. Thienyl-containing compounds have been investigated as inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathology of several diseases, notably Alzheimer's disease.[13][14][15][16][17]

The GSK-3β Signaling Pathway in Alzheimer's Disease

GSK-3β is a serine/threonine kinase that is constitutively active in cells and is regulated by inhibitory phosphorylation. In Alzheimer's disease, dysregulation of GSK-3β activity is linked to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and an increase in the production of amyloid-beta (Aβ) peptides, both of which are pathological hallmarks of the disease.[18][19][20][21][22] The pathway is also involved in neuroinflammation, a contributing factor to the progression of neurodegenerative disorders.[23][24][25]

Below is a diagram illustrating a simplified overview of the GSK-3β signaling pathway and its role in Alzheimer's disease pathology, highlighting the points of potential therapeutic intervention by inhibitors.

Caption: GSK-3β signaling in Alzheimer's disease and point of inhibition.

This whitepaper provides a foundational guide for researchers and drug developers working with 3-(3-Thienyl)-L-alanine. The information on commercial suppliers, synthesis and application protocols, and its relevance in targeting key signaling pathways like GSK-3β, should facilitate further investigation and application of this versatile building block in the development of novel therapeutics.

References

- 1. L-3-thienylalanine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. L-3-THIENYLALANINE | 3685-51-6 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. L-3-Thienylalanine - CAS:3685-51-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. N-Fmoc-3-(3-thienyl)-L-alanine, 95% | Fisher Scientific [fishersci.ca]

- 6. pschemicals.com [pschemicals.com]

- 7. Fmoc-L-3-(3-thienyl)alanine - Creative Peptides [creative-peptides.com]

- 8. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. biomatik.com [biomatik.com]

- 13. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandf.figshare.com [tandf.figshare.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

- 21. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 3-(3-Thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Thienyl)-L-alanine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of novel peptides and therapeutic agents. Its unique thienyl side chain offers distinct structural and electronic properties, making it a valuable component in drug discovery and biochemical research, particularly in the development of compounds targeting neurological and metabolic diseases. This guide provides comprehensive information on the safe handling, storage, and disposal of 3-(3-Thienyl)-L-alanine, along with an overview of its applications and relevant experimental contexts.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-(3-Thienyl)-L-alanine is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 3685-51-6 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | ≥ 99% (HPLC, Chiral purity) | |

| Solubility | Information not readily available. Unnatural amino acids often have varying solubility in aqueous and organic solvents. | |

| Storage Temperature | 2-8°C, sealed in a dry, dark place. |

Hazard Identification and Safety Precautions

3-(3-Thienyl)-L-alanine is classified as an irritant. Adherence to appropriate safety protocols is essential to minimize risk during handling and experimentation.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source: Safety Data Sheet

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn when handling 3-(3-Thienyl)-L-alanine:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.

-

Skin and Body Protection: A laboratory coat and appropriate footwear.

Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and dark place.

-

Recommended storage temperature is between 2-8°C.

-

Toxicology and Ecotoxicity

Experimental Protocols

3-(3-Thienyl)-L-alanine is primarily utilized in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for its incorporation into a peptide chain using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating Fmoc-3-(3-thienyl)-L-alanine into a growing peptide chain on a solid support.

Materials:

-

Fmoc-3-(3-thienyl)-L-alanine

-

Resin (e.g., Wang resin, Rink amide resin)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Washing solvents (DMF, DCM, Methanol)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Ether (for precipitation)

Procedure:

-

Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate Fmoc-3-(3-thienyl)-L-alanine with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Once the peptide synthesis is complete, remove the final N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitation and Purification: Precipitate the cleaved peptide in cold ether, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Activity and Signaling Pathways

Currently, there is no publicly available data to suggest that 3-(3-Thienyl)-L-alanine itself has intrinsic activity on specific biological signaling pathways. Its primary role in drug development is as a structural component. By incorporating it into peptides, researchers can modulate the pharmacological properties of the final molecule, such as its binding affinity to a target receptor or its metabolic stability.

For instance, if a peptide containing 3-(3-Thienyl)-L-alanine is designed to be an antagonist for a G-protein coupled receptor (GPCR), the relevant signaling pathway would be that of the specific GPCR being targeted. The inclusion of the unnatural amino acid is a strategy to enhance the desired antagonistic effect.

Caption: A conceptual diagram of a GPCR antagonist peptide.

First Aid Measures

In the event of exposure to 3-(3-Thienyl)-L-alanine, the following first aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Disposal Considerations

Dispose of 3-(3-Thienyl)-L-alanine and its contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

3-(3-Thienyl)-L-alanine is a valuable tool for chemical biologists and medicinal chemists. While it is classified as an irritant, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and proper handling techniques, can mitigate the risks associated with its use. A thorough understanding of its properties and the implementation of the safety measures outlined in this guide will ensure its safe and effective use in research and development.

References

Methodological & Application

Solid-Phase Peptide Synthesis of Peptides Containing 3-(3-Thienyl)-L-alanine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance biological activity, increase metabolic stability, and introduce novel functionalities. 3-(3-Thienyl)-L-alanine, an analog of phenylalanine containing a thiophene ring, is a particularly interesting building block. The unique electronic properties and steric bulk of the thienyl group can influence peptide conformation and receptor interactions, making it a valuable tool for designing innovative peptide-based therapeutics.[1] This application note provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides containing 3-(3-Thienyl)-L-alanine using Fmoc chemistry.

Core Principles

The synthesis follows the standard Fmoc/tBu solid-phase peptide synthesis strategy, which involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The process consists of iterative cycles of deprotection, coupling, and washing.

Data Presentation

Successful incorporation of 3-(3-Thienyl)-L-alanine into a peptide sequence is dependent on optimized coupling conditions. The following table provides expected outcomes for the synthesis of a model peptide containing this unnatural amino acid, based on standard coupling protocols.

| Parameter | Expected Value | Method of Analysis |

| Coupling Efficiency | >99% per cycle | Qualitative Ninhydrin Test / UV-Vis spectroscopy of piperidine-dibenzofulvene adduct |

| Crude Peptide Purity | 70-85% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Final Peptide Yield (after purification) | 15-30% (sequence dependent) | Mass Spectrometry (MS) and UV Spectrophotometry |

| Identity Confirmation | Correct molecular weight | Mass Spectrometry (MALDI-TOF or ESI-MS) |

Note: Yields and purity are highly dependent on the specific peptide sequence, length, and the efficiency of each coupling and deprotection step. A standard amino acid coupling cycle should be >99% efficient. For a 20-amino acid peptide, a crude purity of >82% would be expected, while a 30-amino acid peptide would be expected to have a crude purity of >74%.[2]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the manual solid-phase synthesis of a peptide incorporating 3-(3-Thienyl)-L-alanine.

Materials and Reagents

-